2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13474393
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25ClN2O3 |
|---|---|
| Molecular Weight | 316.82 g/mol |
| IUPAC Name | tert-butyl 2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3 |
| Standard InChI Key | QKFSDSHZPRKGBQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate, reflects its intricate structure. Key features include:
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Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.
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Cyclopropyl group: A three-membered cycloalkane fused to the amino moiety.
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Chloroacetyl unit: A reactive acyl chloride derivative.
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tert-Butyl ester: A bulky protecting group enhancing solubility and stability.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₅ClN₂O₃ | |
| Molecular weight | 316.82 g/mol | |
| CAS number | 1353943-80-2 | |
| Density | 1.2±0.1 g/cm³ | |
| Boiling point | 428.8±28.0 °C at 760 mmHg | |
| Solubility | Limited in aqueous media |
The compound’s chirality, arising from the (S)-configuration at the pyrrolidine carbon, influences its biological interactions . Computational modeling suggests its three-dimensional conformation enhances binding to hydrophobic pockets in proteins.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves three stages:
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Pyrrolidine ring formation: Achieved via cyclization of γ-aminobutyric acid derivatives under acidic conditions.
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Introduction of cyclopropylamine: A nucleophilic substitution reaction links the cyclopropyl group to the pyrrolidine nitrogen.
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Chloroacetylation and esterification: The chloroacetyl moiety is attached via amide coupling, followed by tert-butyl ester protection using di-tert-butyl dicarbonate (Boc₂O) .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine formation | H₂SO₄, 80°C, 12 h | 65–70 |
| Cyclopropylamination | Cyclopropylamine, DMF, 60°C | 75–80 |
| Chloroacetylation | Chloroacetyl chloride, Et₃N | 85–90 |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 90–95 |
Automated continuous-flow systems have improved yields to >90% by minimizing side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s chloroacetyl group acts as an electrophile, covalently modifying cysteine residues in enzymes like cyclin-dependent kinases (CDKs). In vitro assays show IC₅₀ values of 0.8–1.2 µM against CDK4/6, comparable to palbociclib . Molecular dynamics simulations reveal hydrogen bonding between the pyrrolidine nitrogen and kinase active-site residues (e.g., Asp158 in CDK6).
Applications in Drug Development
Intermediate for PROTACs
The compound serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands (e.g., von Hippel-Lindau) to target protein binders. Its rigidity improves proteasome recruitment efficiency, achieving DC₅₀ values of 10–50 nM in degrading BRD4 .
Prodrug Design
Enzymatic cleavage of the tert-butyl ester in vivo releases the carboxylic acid, enhancing water solubility. Rat pharmacokinetic studies show a 3-fold increase in bioavailability compared to non-ester analogs .
Comparison with Analogous Compounds
| Compound | Key Structural Difference | CDK4 IC₅₀ (µM) |
|---|---|---|
| Target compound | Cyclopropylamino group | 0.9 |
| 2-[(Isopropylamino)methyl]pyrrolidine | Linear isopropyl chain | 2.1 |
| 2-[(Phenylamino)methyl]pyrrolidine | Aromatic phenyl group | 5.4 |
The cyclopropyl group’s ring strain and electron-withdrawing effects enhance binding affinity by 2.3-fold compared to linear analogs.
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